2-Methoxypropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(8-2)3-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOMHAVTCUVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564882-15-0 | |
| Record name | 2-methoxypropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Methoxypropane 1 Sulfonamide
Established Strategies for Primary Sulfonamide Synthesis
The creation of the sulfonamide bond (SO₂-N) is most commonly achieved through a few robust and well-documented methods. These strategies typically involve the reaction of an activated sulfonic acid derivative with an amine source or the construction of the sulfonyl group from a sulfur-based precursor followed by amination.
Reaction of Amines with Sulfonyl Chlorides
The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comlibretexts.orgnih.gov For the synthesis of 2-methoxypropane-1-sulfonamide, this would involve the reaction of 2-methoxypropane-1-sulfonyl chloride with ammonia (B1221849). The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. libretexts.orglibretexts.org
A base is essential in sulfonylation reactions to neutralize the hydrochloric acid generated as a byproduct. cbijournal.comlibretexts.org The choice of base can significantly influence the reaction's outcome.
Organic Bases: Pyridine is a classic choice, often used as both a base and a solvent. cbijournal.com However, for sterically hindered or less nucleophilic amines, more potent non-nucleophilic bases like triethylamine (B128534) (Et₃N) or Hünig's base (DIPEA) are common. chem-station.combeilstein-journals.org 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst, often used in small amounts alongside a stoichiometric base like triethylamine. beilstein-journals.orgbeilstein-journals.orgwikipedia.org DMAP functions by forming a highly reactive sulfonyl-pyridinium intermediate, which is then more susceptible to attack by the amine. beilstein-journals.orgresearchgate.net For some transformations, DMAP can be used as the sole additive without other bases. beilstein-journals.org
Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are also frequently employed, particularly in mechanochemical synthesis or when a milder, heterogeneous base is preferred. researchgate.netekb.eg
Table 1: Comparison of Bases Used in Sulfonylation Reactions
| Base | Type | Typical Use | Mechanism of Action |
| Pyridine | Organic | Base and/or solvent | Neutralizes HCl byproduct. cbijournal.com |
| Triethylamine (Et₃N) | Organic | Non-nucleophilic base | Neutralizes HCl, often for less reactive amines. chem-station.com |
| 4-Dimethylaminopyridine (DMAP) | Organic | Nucleophilic catalyst | Forms a highly reactive sulfonyl-pyridinium intermediate. beilstein-journals.orgwikipedia.org |
| Potassium Carbonate (K₂CO₃) | Inorganic | Heterogeneous base | Neutralizes HCl, common in mechanochemical methods. researchgate.net |
Synthesis via Oxidation of Thiol Derivatives to Sulfonyl Chlorides
An alternative pathway to sulfonamides begins with a thiol precursor, in this case, 2-methoxypropane-1-thiol. This thiol can be converted to the corresponding 2-methoxypropane-1-sulfonyl chloride through oxidative chlorination. ekb.egorganic-chemistry.org This method is advantageous as it avoids the direct handling of potentially unstable sulfonyl chlorides by generating them in situ. organic-chemistry.org
Several reagent systems are effective for this transformation. A combination of hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) in acetonitrile (B52724) provides a rapid and high-yielding conversion of thiols to sulfonyl chlorides under mild, room-temperature conditions. organic-chemistry.orglookchem.com Other established methods utilize reagents such as N-chlorosuccinimide (NCS) in the presence of a chloride source and water, or sodium chlorite (B76162) (NaClO₂) with concentrated hydrochloric acid. organic-chemistry.orgthieme-connect.comthieme-connect.com Once the sulfonyl chloride is formed, it can be reacted directly with an amine in a one-pot procedure to yield the final sulfonamide. ekb.egorganic-chemistry.org
Table 2: Reagent Systems for Oxidative Chlorination of Thiols
| Reagent System | Conditions | Advantages |
| H₂O₂ / ZrCl₄ | Acetonitrile, Room Temp | Excellent yields, very short reaction times, mild conditions. organic-chemistry.orglookchem.com |
| NCS / Bu₄NCl / H₂O | Acetonitrile | Enables one-pot synthesis of sulfonamides from thiols. organic-chemistry.org |
| NaClO₂ / conc. HCl | Acetonitrile, 0-20 °C | Safe, environmentally friendly, high yields. thieme-connect.comthieme-connect.com |
| H₂O₂ / SOCl₂ | - | Highly reactive, allows for subsequent amination in short times. organic-chemistry.org |
Metal-Catalyzed Sulfonamidation Approaches
Modern synthetic chemistry has introduced metal-catalyzed reactions as powerful tools for forming C–N and S–N bonds. thieme-connect.com These methods can offer alternative reaction pathways, sometimes under milder conditions or with different substrate scopes compared to classical methods.
Rhodium (Rh) Catalysis: Rhodium catalysts, particularly dirhodium complexes like Rh₂(esp)₂, are highly effective in promoting C–H amination reactions. nih.govnih.gov These reactions can form sulfonamides by inserting a nitrene, derived from a sulfonyl azide (B81097) or similar precursor, directly into a C–H bond. Rhodium catalysts have also been used for the amidation of azines with sulfonamides. acs.orgthieme-connect.com
Copper (Cu) Catalysis: Copper catalysis is a versatile and cost-effective option for sulfonamide synthesis. researchgate.net Methods include the coupling of arylboronic acids with sulfonamides or the direct coupling of thiosulfonates with amines. thieme-connect.com A dual catalytic system using copper acetate (B1210297) and an aldehyde has been developed for the C–H sulfonylation of benzylamines. nih.govacs.org
Indium (In) Catalysis: Indium metal has emerged as a mild and efficient catalyst for the sulfonylation of amines with sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method proceeds under base-free conditions, is tolerant of various functional groups, and works well for both primary and secondary amines, including those that are sterically hindered or less nucleophilic. organic-chemistry.orgresearchgate.net
Stereoselective Synthesis of Sulfonamide Intermediates and Analogues
While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating chiral analogues, which are of great interest in drug discovery. rsc.org
Palladium-catalyzed reactions have been instrumental in the stereoselective synthesis of various sulfonamide-containing molecules. For instance, palladium-catalyzed glycosylation has been used to produce β-N-glycosyl sulfonamides with complete stereoselectivity. nsf.gov Another palladium-catalyzed three-component tandem reaction has been developed for the synthesis of substituted (Z)-N-allyl sulfonamides with high stereoselectivity. researchgate.netacs.org Furthermore, chiral aldehyde catalysts have been employed in asymmetric cascade reactions to produce optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities, demonstrating a powerful strategy for constructing complex chiral heterocycles containing a primary sulfonamide moiety. rsc.orgrsc.org
Targeted Synthetic Routes for this compound
The targeted synthesis of this compound can be systematically approached by utilizing readily available precursors derived from 2-methoxypropane (B122115) or by derivatizing a pre-existing propane-1-sulfonic acid backbone. These routes involve key transformations to introduce the sulfonyl group and subsequently form the sulfonamide.
Utilization of 2-Methoxypropane Derivatives as Precursors
A primary strategy for the synthesis of this compound involves the use of functionalized 2-methoxypropane derivatives. This approach leverages the existing carbon skeleton and focuses on the introduction and modification of a sulfur-containing functional group at the C1 position.
Halogenated derivatives of 2-methoxypropane, such as 1-chloro-2-methoxypropane (B1656727) or 1-bromo-2-methoxypropane, serve as versatile starting materials. A plausible and widely applicable synthetic route involves a two-step process: conversion of the alkyl halide to a sulfonyl chloride, followed by amination.
A general and effective method for the synthesis of alkylsulfonamides from alkyl halides proceeds through the formation of a sulfinic acid salt intermediate. For instance, an alkyl halide can be reacted with a sulfinating agent to yield a sodium sulfinate, which is then converted to the corresponding sulfonyl chloride. This sulfonyl chloride is a key intermediate that can be readily reacted with ammonia to furnish the desired primary sulfonamide.
A potential synthetic sequence is outlined below:
Formation of a Thiol or Thiol Equivalent: The synthesis can commence with the conversion of a halogenated 2-methoxypropane to 2-methoxy-1-propanethiol. This can be achieved through reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH).
Oxidative Chlorination: The resulting thiol can then be subjected to oxidative chlorination to form the corresponding 2-methoxypropane-1-sulfonyl chloride. A variety of reagents can be employed for this transformation, including chlorine gas in the presence of water or N-chlorosuccinimide (NCS).
Amination: The final step involves the reaction of the 2-methoxypropane-1-sulfonyl chloride with ammonia. This is a standard method for the formation of primary sulfonamides and is typically carried out in a suitable solvent.
An alternative approach mentioned in patent literature for a different sulfonamide involves the N-alkylation of a pre-existing sulfonamide with a halogenated methoxypropane derivative, such as 3-bromo-1-methoxypropane. nih.gov While this specific patent describes N-alkylation, the use of such halogenated precursors highlights their utility in constructing sulfonamide-containing molecules.
| Precursor | Intermediate | Reagents for Amination |
| 1-chloro-2-methoxypropane | 2-methoxypropane-1-sulfonyl chloride | Aqueous or gaseous ammonia |
| 1-bromo-2-methoxypropane | 2-methoxypropane-1-sulfonyl chloride | Aqueous or gaseous ammonia |
| 1-bromo-3-methoxypropane | Not a direct precursor for the title compound | Used in N-alkylation of other sulfonamides nih.gov |
This table presents potential precursors and the general amination reagent.
An alternative synthetic strategy begins with a propane-1-sulfonic acid derivative, where the methoxy (B1213986) group is introduced at a later stage. This approach is less direct for the target molecule but represents a valid synthetic consideration.
The synthesis could theoretically proceed by first obtaining propane-1-sulfonyl chloride. This can be achieved by treating sodium propane-1-sulfonate with a chlorinating agent like phosphorus pentachloride or thionyl chloride. The subsequent introduction of the 2-methoxy group would likely involve a more complex multi-step sequence, potentially involving elimination and addition reactions, making it a less efficient route compared to starting with a 2-methoxypropane precursor.
Exploration of Novel Sulfonamide Bond-Forming Reactions for the 2-Methoxypropane Scaffold
Recent advances in organic synthesis have led to the development of novel methods for constructing sulfonamide bonds, which could be applied to the 2-methoxypropane scaffold. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional approaches.
One such innovative approach involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, which has been shown to be efficient and high-yielding. royalsocietypublishing.org Another modern technique is the one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite to generate a variety of sulfonamides. royalsocietypublishing.org While these examples focus on aryl sulfonamides, the underlying principles could potentially be adapted for the synthesis of aliphatic sulfonamides like this compound.
Furthermore, the development of new reagents for the synthesis of primary sulfonamides, such as t-BuONSO, offers an alternative to the classical sulfonyl chloride and ammonia reaction. ekb.eg This reagent could potentially be used with a suitable precursor derived from 2-methoxypropane. Tandem reactions, such as N-sulfonylation followed by an Ugi four-component reaction, have also been reported for the synthesis of complex sulfonamide-containing pseudopeptides, showcasing the versatility of modern synthetic strategies. researchgate.net
Purification and Isolation Techniques for this compound
The purification of this compound is a critical step to obtain the compound in high purity. Common techniques employed for the purification of sulfonamides include recrystallization, column chromatography, and extraction.
Recrystallization is a widely used method for purifying solid sulfonamides. The choice of solvent is crucial and depends on the polarity of the compound. For sulfonamides, which contain both polar (sulfonamide group) and relatively non-polar (alkyl chain) moieties, a mixed solvent system is often effective. A common choice is an aqueous ethanol (B145695) solution, where the water solvates the polar groups and the ethanol solvates the non-polar parts. royalsocietypublishing.orglibretexts.org Other solvents that have been used for the recrystallization of sulfonamides include isopropanol, acetone, and toluene/ethyl acetate-n-hexane mixtures. google.comtubitak.gov.tr The process typically involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.
Column chromatography is another powerful purification technique, particularly when dealing with mixtures that are difficult to separate by recrystallization or when the product is an oil. researchgate.net Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compound and its impurities. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is frequently used. researchgate.net
Extraction is often employed during the work-up of the reaction mixture to separate the product from inorganic salts and other water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous phase.
The final purity of the isolated this compound can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. jove.com
| Purification Technique | Common Solvents/Stationary Phases |
| Recrystallization | Aqueous ethanol, Isopropanol, Acetone, Toluene, Ethyl acetate-n-hexane royalsocietypublishing.orglibretexts.orggoogle.comtubitak.gov.tr |
| Column Chromatography | Silica gel with Hexane/Ethyl acetate eluent researchgate.net |
| Extraction | Dichloromethane, Ethyl acetate |
This table summarizes common purification techniques and associated materials for sulfonamides.
Chemical Reactivity and Mechanistic Studies of 2 Methoxypropane 1 Sulfonamide
Reactivity of the Sulfonamide Group in 2-Methoxypropane-1-sulfonamide
The sulfonamide group is a robust and versatile functional group in organic chemistry. In this compound, the reactivity of the sulfonamide moiety is influenced by the electronic and steric effects of the 2-methoxypropane (B122115) substituent.
As an Activating Group in Organic Transformations
While the sulfonamide group is generally considered electron-withdrawing, its ability to act as an activating group is context-dependent. In the case of this compound, the sulfonamide nitrogen can be deprotonated to form a nucleophilic anion. This anion can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
The electron-withdrawing nature of the sulfonyl group enhances the acidity of the N-H protons, facilitating the formation of the corresponding anion. This anion is a soft nucleophile and can undergo reactions such as alkylation, arylation, and acylation. The 2-methoxypropane group, being a simple alkyl group with an ether functionality, is not expected to significantly alter the fundamental reactivity of the sulfonamide anion as a nucleophile.
Table 1: Representative Organic Transformations Involving Sulfonamide Anions
| Transformation | Reagent | Product Type | General Yield Range (%) |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-2-methoxypropane-1-sulfonamide | 70-90 |
| N-Arylation | Aryl halide (e.g., PhBr) with Pd catalyst | N-Aryl-2-methoxypropane-1-sulfonamide | 50-80 |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-2-methoxypropane-1-sulfonamide | 80-95 |
As a Protecting Group for Amines
The sulfonamide group is a well-established protecting group for primary and secondary amines due to its stability under a wide range of reaction conditions. The 2-methoxypropane-1-sulfonyl group could theoretically be used to protect a primary amine. The resulting sulfonamide is stable to many reagents, including those used in oxidation, reduction, and organometallic reactions.
However, the robust nature of the sulfonamide bond can also present a challenge during deprotection. Cleavage of the N-S bond typically requires harsh conditions, such as treatment with strong acids (e.g., HBr in acetic acid) or reducing agents (e.g., sodium in liquid ammonia). google.comgoogle.com These conditions may not be compatible with other sensitive functional groups in a complex molecule. Milder deprotection methods are continually being developed. organic-chemistry.orgorganic-chemistry.org
Table 2: General Deprotection Conditions for Alkylsulfonamides
| Deprotection Method | Reagents | Conditions | General Applicability |
| Reductive Cleavage | Na/NH₃(l) | Low temperature | Effective but harsh |
| Acidic Hydrolysis | HBr/AcOH | High temperature | Can cause side reactions |
| Photoredox Catalysis | Photocatalyst, H-donor | Visible light | Milder conditions |
Role as a Leaving Group in Substitution Reactions
The sulfonamide anion, formed after deprotonation of the N-H proton, is generally considered a poor leaving group in nucleophilic substitution reactions. This is because the nitrogen anion is a relatively strong base. For a group to be a good leaving group, it must be a weak base, meaning its conjugate acid is a strong acid.
Acidity of the Sulfonamide N-H Protons
The acidity of the N-H protons is a key factor governing the reactivity of sulfonamides. The pKa of these protons determines the ease of formation of the corresponding anion, which is a crucial intermediate in many of its reactions.
Influence of the 2-Methoxypropane Moiety on N-H Acidity
The acidity of the N-H protons in this compound is primarily determined by the strong electron-withdrawing effect of the adjacent sulfonyl group. The two oxygen atoms of the sulfonyl group pull electron density away from the nitrogen atom, which in turn weakens the N-H bond and stabilizes the resulting conjugate base (the sulfonamide anion).
The 2-methoxypropane group attached to the sulfur atom has a minor electronic influence on the N-H acidity. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This slight electron-donating effect might marginally decrease the acidity of the N-H protons compared to a sulfonamide with a more electron-withdrawing group. However, the dominant effect is the electron-withdrawing sulfonyl group. The ether oxygen in the 2-methoxypropane group is sufficiently removed from the sulfonamide nitrogen to have a negligible direct electronic impact on the N-H acidity. nih.gov
Table 3: Estimated pKa Values of Representative Sulfonamides in DMSO
| Sulfonamide | R Group | Estimated pKa |
| Methanesulfonamide | CH₃ | 17.1 |
| Ethanesulfonamide | CH₃CH₂ | 17.3 |
| This compound | CH₃OCH(CH₃)CH₂ | ~17.5 |
| Trifluoromethanesulfonamide | CF₃ | 10.7 |
Formation and Reactivity of Sulfonamide Anions
The sulfonamide anion of this compound can be readily formed by treatment with a suitable base. The choice of base depends on the desired extent of deprotonation. For complete deprotonation, strong bases such as sodium hydride (NaH) or organolithium reagents (e.g., n-butyllithium) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are typically employed. For reactions where an equilibrium concentration of the anion is sufficient, weaker bases like alkali metal carbonates or hydroxides may be used.
Once formed, the sulfonamide anion is a potent nucleophile. As mentioned in section 3.1.1, it can participate in a variety of bond-forming reactions. The reactivity of the anion is influenced by factors such as the counterion, solvent, and the nature of the electrophile. For instance, in polar aprotic solvents, the anion is more "naked" and thus more nucleophilic. The reactivity of the anion allows for the elaboration of the sulfonamide structure, making it a useful synthetic intermediate.
Reactivity of α-Carbon Atoms Adjacent to the Sulfonamide Group
The reactivity of the α-carbon in this compound is significantly influenced by the adjacent electron-withdrawing sulfonamide group. This influence is primarily observed in the acidity of the C-H bonds at this position and its susceptibility to substitution reactions.
The hydrogen atoms on the carbon adjacent to a sulfonyl group are more acidic than those on a typical alkane C-H bond (pKa ~50). This increased acidity is attributed to the stabilization of the resulting carbanion (anion) through the inductive effect and resonance involving the d-orbitals of the sulfur atom.
The conjugate base of this compound, formed upon deprotonation of the α-carbon, is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. While the pKa of the α-protons of alkylsulfonamides is not as low as that of α-protons to carbonyl groups (pKa ~19-20), the electron-withdrawing nature of the SO2 group renders them susceptible to abstraction by a strong base.
Table 1: Comparison of Approximate pKa Values of α-Hydrogens in Different Functional Groups
| Functional Group | Approximate pKa of α-Hydrogen |
| Alkane | ~50 |
| Ketone | ~20 |
| Ester | ~25 |
| Alkylsulfonamide | ~30-35 (estimated) |
The stability of the resulting anion is a critical factor in determining the feasibility of reactions that proceed via a carbanionic intermediate.
Direct nucleophilic substitution at the α-carbon of alkylsulfonamides, particularly through an SN2 mechanism, is generally considered to be a challenging transformation. The presence of the bulky and electron-rich sulfonamide group can sterically hinder the backside attack required for an SN2 reaction.
Furthermore, the sulfonyl group itself is a poor leaving group. For a nucleophilic substitution to occur at the α-carbon, a leaving group attached to this carbon would be necessary. In the absence of such a leaving group, the C-S bond is strong and not readily cleaved. Reactions that appear to be α-substitutions often proceed through alternative mechanisms, such as elimination-addition pathways, if a suitable β-hydrogen is available.
Electrophilic and Nucleophilic Reactions Involving this compound
The reactivity of this compound can be categorized by the nature of the attacking species: an electrophile or a nucleophile.
Electrophilic Reactions:
The primary site for electrophilic attack on this compound is the nitrogen atom of the sulfonamide group, which bears a lone pair of electrons. However, the electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the nitrogen atom. Reactions such as N-alkylation or N-acylation can occur under appropriate conditions, typically in the presence of a base to deprotonate the nitrogen first, thereby increasing its nucleophilicity.
Deprotonation of the α-carbon can generate a nucleophilic carbanion, which can then react with various electrophiles.
Table 2: Examples of Potential Electrophilic Reactions at the α-Carbon of Deprotonated this compound
| Electrophile | Product Type |
| Alkyl halide (R'-X) | α-Alkylated sulfonamide |
| Aldehyde/Ketone (R'COR'') | β-Hydroxy sulfonamide |
| Michael acceptor | Michael adduct |
Nucleophilic Reactions:
The sulfonamide group itself is generally unreactive towards nucleophiles. The sulfur atom is in a high oxidation state (+6) and is sterically shielded by the four attached groups. The carbon atoms of the methoxy (B1213986) and propane (B168953) backbone are also not highly electrophilic.
However, the sulfonamide nitrogen can act as a nucleophile in certain reactions, such as addition to activated alkynes or in transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org The success of these reactions often depends on the specific reaction conditions and the nature of the substrates involved. organic-chemistry.org
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The concepts of chemo-, regio-, and stereoselectivity are crucial in predicting the outcome of reactions involving multifunctional molecules like this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, a key chemoselective challenge would be to achieve reaction at the α-carbon without affecting the sulfonamide N-H bond or the ether linkage. The choice of base and reaction conditions is critical. For instance, a bulky, non-nucleophilic strong base like lithium diisopropylamide (LDA) would likely deprotonate the α-carbon, whereas a smaller, more nucleophilic base might favor reaction at the nitrogen or other sites.
Regioselectivity concerns the position at which a reaction occurs when multiple sites are available. For instance, in an electrophilic addition to a double bond that might be introduced into the molecule, the sulfonamide and methoxy groups would direct the regiochemical outcome based on their electronic effects.
Stereoselectivity relates to the preferential formation of one stereoisomer over another. If the α-carbon of this compound were to become a stereocenter during a reaction, the stereochemical outcome would depend on the reaction mechanism and the presence of any chiral influences. For example, in the addition of the α-carbanion to a prochiral carbonyl compound, the formation of diastereomers would be possible, and the selectivity would be influenced by steric and electronic factors in the transition state.
Detailed studies on the chemo-, regio-, and stereoselectivity of reactions specifically involving this compound are not extensively documented in the literature. Therefore, predictions are based on analogous systems and general principles of organic reactivity.
Spectroscopic and Structural Elucidation of 2 Methoxypropane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 2-Methoxypropane-1-sulfonamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the sulfonamide and methoxy (B1213986) groups significantly influences the chemical shifts of nearby protons. The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet in a downfield region, generally between 8.78 and 10.15 ppm, due to their acidic nature and exchange with trace amounts of water. rsc.org The methoxy group (-OCH₃) protons are expected to produce a sharp singlet, as there are no adjacent protons for coupling. docbrown.info
The protons on the propane (B168953) backbone will show more complex splitting patterns due to spin-spin coupling. The single proton at the C2 position (methine) is adjacent to protons at C1 and C3, and will therefore appear as a complex multiplet. The two protons at the C1 position (methylene) are adjacent to the chiral center at C2, making them diastereotopic; they are expected to resonate as a complex multiplet, likely a doublet of doublets. The three protons of the methyl group at C3 will be split by the C2 proton, resulting in a doublet. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.
| Structural Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -SO₂NH ₂ | 8.8 - 10.2 | broad singlet | 2H |
| -OCH ₃ | ~3.3 | singlet | 3H |
| CH ₂(1) | ~3.1 | multiplet (dd) | 2H |
| CH (2) | ~3.6 | multiplet | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will produce a distinct signal. The chemical shifts are heavily influenced by the electronegativity of attached atoms.
The carbon atom of the methoxy group is expected to appear in the range of 55-60 ppm. rsc.org The C2 carbon, being attached to an electronegative oxygen atom, will be the most downfield of the aliphatic carbons, predicted to be around 69.0 ppm. docbrown.info The C1 methylene (B1212753) carbon, adjacent to the electron-withdrawing sulfonamide group, will also be shifted downfield. The C3 methyl carbon, being furthest from the electronegative groups, will resonate at the most upfield position. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Structural Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OC H₃ | 55 - 60 |
| C H₂(1) | 50 - 55 |
| C H(2) | ~69.0 |
| C H₃(3) | ~19.0 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the C2-H multiplet and the C1-H₂ multiplet, as well as a cross-peak between the C2-H multiplet and the C3-H₃ doublet. This would confirm the connectivity of the propane backbone.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu This technique allows for the direct assignment of each carbon signal based on the already-assigned proton signals. For example, the doublet at ~1.2 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~19.0 ppm, confirming their assignment as the C3 methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). columbia.edu This is vital for piecing together the molecular fragments. Key correlations would include the methoxy protons showing a cross-peak to the C2 carbon, and the C1 protons showing a cross-peak to the C2 carbon, confirming the placement of the methoxy and sulfonamide groups.
ROESY (Rotating Frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. A ROESY spectrum could show correlations between the methoxy group protons and the protons at C2 and C3, providing further confirmation of the structure's three-dimensional arrangement.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
LC-MS is a highly suitable method for the analysis of sulfonamides, which are often polar and non-volatile. molnar-institute.comresearchgate.net Using electrospray ionization (ESI) in positive ion mode, the molecule is expected to be readily protonated. nih.gov The molecular formula of this compound is C₄H₁₁NO₃S, giving it a monoisotopic mass of 153.046 Da. uni.lu The primary ion observed in the mass spectrum would be the protonated molecule, [M+H]⁺, at an m/z of 154.053. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 176.035) and the potassium adduct [M+K]⁺ (m/z 192.009), may also be detected. uni.lu
Tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ ion would induce fragmentation. A characteristic fragmentation pathway for sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov This would result in a significant fragment ion at m/z 90. Further fragmentation of the remaining structure would provide additional structural confirmation.
Table 3: Predicted LC-MS (ESI+) Ions for this compound.
| Ion Description | Predicted m/z |
|---|---|
| [M+H]⁺ | 154.053 |
| [M+Na]⁺ | 176.035 |
| [M+K]⁺ | 192.009 |
Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility, which could lead to poor chromatographic performance and thermal degradation in the injector port. Derivatization would likely be required to make the compound more amenable to GC analysis.
If analyzed by GC-MS using Electron Impact (EI) ionization, the molecule would undergo extensive fragmentation. The molecular ion peak [M]⁺ at m/z 153 would likely be of low abundance or absent. libretexts.org The fragmentation pattern would be dominated by ions resulting from the cleavage of the weakest bonds. A prominent fragmentation pathway for ethers is the alpha-cleavage next to the oxygen atom. docbrown.info For this molecule, the most stable carbocation would be formed by the loss of a methyl radical from the parent ion, but a more likely dominant fragmentation would be the cleavage of the C-C bond alpha to the methoxy-substituted carbon, resulting in the loss of the ·CH₂SO₂NH₂ radical. This would generate a highly stable oxonium ion [C₃H₇O]⁺ at m/z 59, which would likely be the base peak in the spectrum, similar to the fragmentation of 2-methoxypropane (B122115). docbrown.info
Table 4: Predicted Major GC-MS (EI) Fragment Ions for this compound.
| Fragment Ion Structure | Predicted m/z |
|---|---|
| [C₄H₁₁NO₃S]⁺ (Molecular Ion) | 153 |
| [C₃H₇O]⁺ | 59 |
High-Resolution Mass Spectrometry (HRMS)
No experimental high-resolution mass spectrometry data for this compound has been found in scientific literature. HRMS is a critical technique for confirming the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio.
For this compound, with a molecular formula of C4H11NO3S, the theoretical monoisotopic mass can be calculated. This calculated value is what would be compared against experimental HRMS data to confirm the compound's identity. PubChem provides a predicted monoisotopic mass of 153.04596 Da. uni.lu
A hypothetical HRMS analysis would be expected to yield data similar to that presented in the table below, which is based on theoretical calculations.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]+ | C4H12NO3S+ | 154.05324 |
| [M+Na]+ | C4H11NNaO3S+ | 176.03518 |
Note: This table is based on theoretical calculations and does not represent experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental infrared (IR) spectroscopy data for this compound is not available. IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide and ether functional groups. General spectral regions for these groups are known from studies of other sulfonamide-containing compounds. For instance, the sulfonamide group typically exhibits strong asymmetric and symmetric stretching vibrations for the S=O bonds. Information on the IR spectrum of the related compound 2-methoxypropane indicates the presence of C-O stretching absorptions for the ether linkage around 1150 to 1060 cm-1 and C-H stretching vibrations in the 2800 to 3000 cm-1 region. docbrown.info
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3300-3200 |
| C-H (Alkyl) | Stretching | 3000-2850 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |
| S=O (Sulfonamide) | Symmetric Stretching | 1160-1120 |
| C-O (Ether) | Stretching | 1150-1060 |
Note: This table represents expected ranges for the functional groups present in the molecule and is not based on an experimental spectrum of this compound.
Chiral Discrimination Studies
No studies on the chiral discrimination or the synthesis of enantiomers of this compound have been reported. The molecule contains a chiral center at the second carbon of the propane chain, meaning it can exist as two non-superimposable mirror images (enantiomers).
While general methods for the enantioselective synthesis and separation of chiral sulfonamides are known in organic chemistry, these have not been specifically applied to this compound. rsc.orgdrexel.edusioc-journal.cn Research on the chiral separation of other sulfonamide derivatives often employs techniques like high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases. nih.gov However, without specific research on this compound, its enantiomeric properties and the potential biological differences between its enantiomers remain unexplored.
Theoretical and Computational Studies of 2 Methoxypropane 1 Sulfonamide
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of 2-Methoxypropane-1-sulfonamide are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers for interconversion between them.
The relative energies of different conformers can be calculated, and the Boltzmann distribution can be used to determine the population of each conformer at a given temperature. This information is crucial for understanding which shapes of the molecule are most prevalent under physiological conditions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides a powerful means to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. researchgate.net The calculated chemical shifts, when compared with experimental data, can help in the definitive assignment of signals to specific atoms in the molecule.
Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated. researchgate.net These calculations can predict the positions of characteristic absorption bands, such as the symmetric and asymmetric stretching vibrations of the SO₂ group, the N-H stretch of the sulfonamide, and the C-O stretch of the methoxy (B1213986) group. nih.govresearchgate.net The predicted frequencies are often scaled to account for anharmonicity and the limitations of the theoretical method.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR (δ, ppm) - NH₂ | 5.8 |
| ¹H NMR (δ, ppm) - CH(OCH₃) | 4.1 |
| ¹H NMR (δ, ppm) - OCH₃ | 3.3 |
| ¹³C NMR (δ, ppm) - CH(OCH₃) | 78.5 |
| ¹³C NMR (δ, ppm) - OCH₃ | 56.2 |
| IR Frequency (cm⁻¹) - SO₂ asym stretch | 1340 |
| IR Frequency (cm⁻¹) - SO₂ sym stretch | 1165 |
| IR Frequency (cm⁻¹) - N-H stretch | 3350 |
Note: The data in this table is hypothetical and intended to be representative of computationally predicted spectroscopic parameters for this compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways and the identification of transient species that may be difficult to observe experimentally.
A key aspect of studying reaction mechanisms is the characterization of transition states. Transition state theory is used to calculate the activation energy of a reaction, which determines its rate. For a hypothetical reaction involving this compound, such as its synthesis or degradation, computational methods can be used to locate the transition state structure on the potential energy surface.
The geometry of the transition state provides insights into the bond-making and bond-breaking processes. Frequency calculations are performed on the transition state structure to confirm that it is a first-order saddle point, characterized by a single imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate.
By mapping the entire reaction pathway, from reactants to products via the transition state, a detailed understanding of the reaction mechanism can be achieved. This knowledge is fundamental for optimizing reaction conditions and designing more efficient synthetic routes.
Reaction Coordinate Mapping
No studies detailing the reaction coordinate mapping of this compound were identified. This type of analysis, which is crucial for understanding reaction mechanisms and transition states, has not been published for this specific molecule.
Molecular Docking and Dynamics Simulations for Intermolecular Interactions (e.g., with host molecules)
There are no available molecular docking or dynamics simulation studies that investigate the intermolecular interactions of this compound with host molecules. Such studies are essential for predicting binding affinities and modes of interaction with biological targets, but this information is not present in the current body of scientific literature for this compound.
Due to the lack of specific research on this compound in these areas, no data tables or detailed research findings can be presented.
Advanced Applications and Research Potential of 2 Methoxypropane 1 Sulfonamide in Organic Chemistry
2-Methoxypropane-1-sulfonamide as a Molecular Scaffold for Novel Chemical Entities
The inherent structural features of this compound, including its flexible methoxypropyl chain and the polar sulfonamide head, make it an attractive starting point for the design of new molecules with tailored properties. The sulfonamide group is a key pharmacophore in a multitude of approved drugs, highlighting its importance in molecular design. citedrive.comnih.govnih.gov
Design and Synthesis of Derivatives with Tailored Chemical Functionality
The synthesis of derivatives based on the this compound scaffold allows for the systematic modification of its physicochemical properties. The sulfonamide nitrogen can be readily alkylated or arylated, while the methoxy (B1213986) group can be replaced with other functionalities to modulate lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are crucial for tuning the biological activity and pharmacokinetic properties of potential drug candidates. ajchem-b.com
A general approach to synthesizing sulfonamide derivatives involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org In the context of this compound, derivatization can be envisioned through various synthetic strategies, as outlined in the table below.
| Derivative Type | Synthetic Approach | Potential Functional Outcome |
| N-Substituted Derivatives | Reaction of 2-methoxypropane-1-sulfonyl chloride with various amines. | Introduction of diverse functional groups to explore structure-activity relationships. |
| Ether Modifications | Demethylation of the methoxy group followed by alkylation with various electrophiles. | Alteration of solubility, polarity, and metabolic stability. |
| Chain Modifications | Synthesis starting from modified propanol derivatives. | Exploration of spatial arrangements and conformational effects. |
The ability to easily generate a library of derivatives from the this compound core makes it a valuable tool in drug discovery and materials science. benthamdirect.com
Incorporation into Complex Organic Architectures
Recent research has demonstrated the synthesis of complex heterocyclic sulfonamides through photochemical methods, showcasing the potential for creating intricate molecular architectures from simple sulfonamide precursors. nih.gov The development of methods for the late-stage functionalization of complex sulfonamides further expands the possibilities for incorporating this scaffold into diverse molecular designs. chemrxiv.orgchemrxiv.org
Role in the Development of Advanced Synthetic Methodologies
Beyond its use as a structural component, the this compound framework has the potential to be adapted for use in cutting-edge synthetic methods, including asymmetric synthesis and catalysis.
Chiral Auxiliaries and Inducers Derived from this compound
Chiral auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions. nih.gov Sulfonamide-containing molecules have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations. acs.orgresearchgate.net For example, camphor-derived sulfonamides have been used to induce diastereoselectivity in Morita-Baylis-Hillman reactions. umich.edusemanticscholar.org
A chiral version of this compound could potentially be synthesized and utilized as a chiral auxiliary. The stereocenter could be introduced at the 2-position of the propane (B168953) chain, and the sulfonamide group would act as a coordinating and directing group to influence the approach of reagents.
| Potential Chiral Transformation | Role of Chiral this compound Auxiliary | Expected Outcome |
| Asymmetric Alkylation | The auxiliary would control the facial selectivity of enolate alkylation. | Enantiomerically enriched α-substituted carbonyl compounds. |
| Asymmetric Diels-Alder Reaction | The auxiliary, attached to a dienophile, would direct the approach of the diene. | Diastereomerically pure cyclic products. |
| Asymmetric Aldol Reaction | The auxiliary would influence the formation of either syn or anti aldol products. | Stereocontrolled synthesis of β-hydroxy carbonyl compounds. |
The development of new chiral auxiliaries is an ongoing area of research, and sulfonamide-based structures continue to show significant promise. nih.govresearchgate.net
Catalytic Applications of Modified this compound Structures
The sulfonamide group can also be a key component of organocatalysts. Cinchona alkaloid-derived sulfonamides have been developed as highly effective bifunctional organocatalysts for enantioselective reactions. koreascience.krresearchgate.net These catalysts often utilize the sulfonamide NH group for hydrogen bonding to activate substrates.
Modified versions of this compound could be designed to act as catalysts. For instance, incorporating a basic moiety, such as an amine, into the structure could lead to a bifunctional acid-base catalyst. Furthermore, sulfonamides have been explored as photoinduced hydrogen-atom transfer catalysts for C-H alkylation. acs.org
Proline sulfonamides have also emerged as powerful organocatalysts for a range of C-C bond-forming reactions, highlighting the catalytic potential of the sulfonamide scaffold. nih.gov
Investigation of Host-Guest Chemistry with Macrocyclic Receptors
Host-guest chemistry involves the formation of specific, non-covalent complexes between a host molecule and a guest molecule. frontiersin.orgnih.gov Macrocyclic compounds are often employed as hosts due to their pre-organized cavities that can selectively bind guests. rsc.orgnih.gov
While there is no specific literature on the host-guest chemistry of this compound, the sulfonamide functional group can participate in hydrogen bonding and other non-covalent interactions that are crucial for molecular recognition. Macrocyclic receptors containing sulfonamide or related squaramide moieties have been designed for anion binding. rsc.org
It is conceivable that this compound or its derivatives could act as guests, binding within the cavity of a suitable macrocyclic host. The methoxy group could engage in hydrophobic interactions, while the sulfonamide group could form hydrogen bonds with the host. Such studies would provide fundamental insights into the non-covalent interactions involving sulfonamides and could lead to applications in sensing, separation, and drug delivery.
| Macrocyclic Host | Potential Binding Interactions with this compound | Potential Applications |
| Cyclodextrins | Inclusion of the propyl chain within the hydrophobic cavity. | Drug formulation and delivery. |
| Calixarenes | Aromatic stacking and hydrogen bonding with the sulfonamide group. | Molecular sensing and recognition. |
| Crown Ethers | Coordination of a metal ion that also interacts with the sulfonamide oxygen atoms. | Ion transport and sensing. |
The exploration of the host-guest chemistry of this compound represents a promising avenue for future research, with the potential to uncover new applications for this versatile compound.
Advanced Applications and Research Potential of this compound: A Field Awaiting Exploration
Despite significant interest in the diverse applications of sulfonamide derivatives in organic chemistry and materials science, a comprehensive review of the scientific literature reveals a notable absence of research specifically focused on the advanced applications of this compound. While the foundational chemical properties of this compound are documented, its potential in more complex chemical contexts—such as complexation thermodynamics, chiral recognition, and the development of chemical probes—remains largely unexplored.
Extensive database searches, including chemical abstracts and scholarly articles, yielded no specific studies detailing the thermodynamic and kinetic parameters of complex formation involving this compound. Consequently, data on binding constants, enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its complexation with various substrates are not available. This lack of information precludes a detailed discussion on the nature and stability of any potential host-guest or coordination complexes.
Similarly, the scientific literature is silent on the role of this compound in the field of chiral recognition. There are no published reports on its use as a chiral selector or its involvement in enantioselective interactions. The potential for this molecule to induce or participate in chiral recognition phenomena, a critical area in asymmetric synthesis and analysis, has not been investigated.
Furthermore, an exploration into the applications of this compound in materials science did not yield any relevant findings. There is no indication in the current body of scientific work that this compound has been utilized in the synthesis or modification of polymers, functional materials, or nanomaterials.
Finally, the development of chemical probes for interrogating chemical and biological processes is a burgeoning field. However, there is no evidence to suggest that this compound has been designed, synthesized, or employed as a chemical probe. Such probes are instrumental in understanding reaction mechanisms and biological pathways, but this particular sulfonamide has not been adapted for such purposes.
Conclusion and Future Research Directions for 2 Methoxypropane 1 Sulfonamide
Summary of Key Findings and Current Understanding
2-Methoxypropane-1-sulfonamide, with the chemical formula C4H11NO3S, is a primary sulfonamide. uni.lu While specific research on this particular compound is limited, its structure suggests potential applications as a building block in the synthesis of more complex molecules. The presence of both a sulfonamide group and a methoxy (B1213986) group offers multiple sites for chemical modification.
General studies on sulfonamides highlight their importance as pharmacophores in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. researchgate.netresearchgate.net The sulfonamide functional group is a key structural motif in many pharmaceuticals due to its ability to mimic carboxylic acids and form similar hydrogen bonds. researchgate.net This foundational knowledge provides a basis for understanding the potential, yet currently unrealized, significance of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H11NO3S |
| Monoisotopic Mass | 153.04596 Da |
| Predicted XlogP | -0.8 |
This data is based on predicted values from chemical databases. uni.lu
Unaddressed Challenges in the Synthesis and Derivatization of this compound
The synthesis of sulfonamides, in general, presents several challenges that are likely applicable to this compound. Traditional methods often involve the reaction of sulfonyl chlorides with amines, which can require harsh conditions and may not be suitable for substrates with sensitive functional groups. researchgate.netacs.org The preparation of the requisite sulfonyl chloride precursor for this compound could itself be a multi-step and challenging process.
Modern synthetic methods aim to overcome these limitations through strategies such as C-H activation, transition-metal-catalyzed cross-coupling reactions, and the use of sulfur dioxide surrogates. thieme-connect.comresearchgate.net However, the application of these newer methods to a specific, non-commercially prevalent target like this compound has not been documented. Key challenges include:
Reaction Selectivity: The presence of multiple reactive sites could lead to challenges in achieving selective derivatization of either the sulfonamide nitrogen or other parts of the molecule.
Scalability: Developing a synthetic route that is efficient, cost-effective, and scalable for producing larger quantities of the compound remains a significant hurdle.
Opportunities for Exploring Novel Reactivity and Transformations
The unique structural features of this compound open up several avenues for exploring novel chemical reactions. The sulfonamide moiety can undergo various transformations, including N-alkylation, N-arylation, and conversion to other functional groups. The methoxy group also presents opportunities for cleavage to a hydroxyl group, which can then be further functionalized.
Recent advancements in photocatalysis and electrocatalysis offer promising tools for exploring new reactivity patterns of sulfonamides under mild conditions. thieme-connect.com These methods could potentially enable transformations that are not achievable through traditional thermal methods. For instance, the enantioselective modification of sulfonamides using carbene organocatalysis has been reported, suggesting a potential route for creating chiral derivatives of this compound. rsc.org
Potential for this compound in Advancing Fundamental Organic Chemistry
The study of relatively simple, yet unexamined, molecules like this compound can contribute significantly to our fundamental understanding of organic chemistry. Investigating its synthesis and reactivity can provide valuable insights into reaction mechanisms, functional group tolerance, and the development of new synthetic methodologies.
Specifically, this compound could serve as a model substrate for:
Developing new sulfonamidation reactions: Testing novel reagents and catalytic systems for the synthesis of this primary sulfonamide could lead to the discovery of more general and efficient methods.
Studying intramolecular interactions: The proximity of the methoxy group to the sulfonamide could lead to interesting intramolecular hydrogen bonding or other non-covalent interactions that influence the compound's conformation and reactivity.
Probing the limits of functional group compatibility: Using this compound as a test case in various chemical transformations can help to map out the compatibility of the sulfonamide and methoxy groups with different reaction conditions.
Future Prospects for Scaffold Development and Synthetic Tool Creation
Looking ahead, this compound holds promise as a versatile scaffold for the development of new chemical entities. Its derivatization could lead to libraries of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. The development of efficient synthetic routes to this and related sulfonamides could establish them as valuable tools for organic synthesis.
Future research should focus on:
Systematic exploration of its reactivity: A comprehensive study of the chemical transformations that this compound can undergo is crucial for unlocking its synthetic potential.
Computational studies: Theoretical calculations can provide insights into the electronic structure, reactivity, and potential biological activity of its derivatives, guiding experimental efforts. mdpi.com
Development of catalytic and stereoselective methods: Creating efficient catalytic and enantioselective methods for the synthesis and modification of this compound will be key to its adoption as a useful building block. organic-chemistry.org
The exploration of understudied molecules like this compound is essential for the continued advancement of organic chemistry and the discovery of new functional molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxypropane-1-sulfonamide, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via sulfonylation of a methoxypropanol precursor using sulfonic acid derivatives (e.g., sulfonyl chlorides) under anhydrous conditions. Purification typically involves recrystallization or column chromatography. Purity is assessed using HPLC (≥95% purity) and corroborated by H/C NMR to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of NMR (H, C, and 2D experiments like COSY/HSQC) and IR spectroscopy is recommended. NMR confirms the methoxy group (δ ~3.3 ppm) and sulfonamide protons (δ ~7.5 ppm), while IR identifies S=O stretches (~1350 cm) and N-H bonds (~3300 cm). Mass spectrometry (ESI-MS) further validates molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers, and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Cross-validate using X-ray crystallography for solid-state structure determination and DFT calculations to model electronic environments. Re-synthesize derivatives with controlled stoichiometry to isolate variables .
Q. What reaction mechanisms govern the nucleophilic substitution of the sulfonamide group in this compound?
- Methodological Answer : The sulfonamide acts as a leaving group in SN2 reactions due to its electron-withdrawing nature. Kinetic studies (e.g., monitoring via F NMR for fluorinated analogs) and isotopic labeling (e.g., O) can elucidate transition states. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction rates .
Q. How does this compound interact with biological targets, and what assays are suitable for studying its activity?
- Methodological Answer : The compound’s sulfonamide moiety may inhibit enzymes like carbonic anhydrase. Use in vitro assays (e.g., fluorescence-based enzyme inhibition) and cellular models (e.g., cytotoxicity in cancer cell lines). SAR studies via methyl/methoxy substitutions can optimize binding affinity .
Q. What computational strategies are effective for modeling the stability of this compound under physiological conditions?
- Methodological Answer : Perform molecular dynamics simulations to predict hydrolysis rates in aqueous buffers (pH 7.4). Density Functional Theory (DFT) calculates bond dissociation energies, while docking studies (AutoDock Vina) predict protein-ligand interactions. Validate with accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can researchers assess the environmental impact of this compound degradation byproducts?
- Methodological Answer : Conduct LC-MS/MS to identify degradation products under UV light or oxidative stress. Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate aquatic hazards. Compare with regulatory thresholds (e.g., EPA guidelines) for sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
